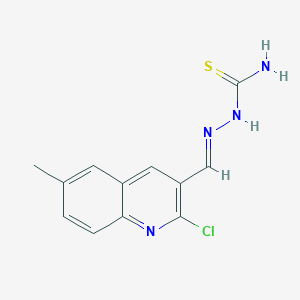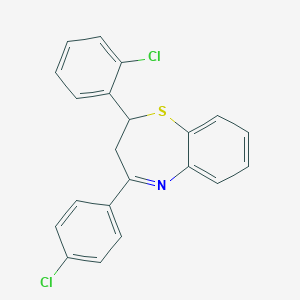![molecular formula C17H12O5S B304663 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one CAS No. 496846-21-0](/img/structure/B304663.png)
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one, also known as BSAC, is a chemical compound that belongs to the class of chromone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is not fully understood. However, several studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is its potential as a lead compound for the development of new drugs. Its diverse pharmacological activities and low toxicity make it an attractive candidate for further investigation. However, one of the limitations of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is its poor solubility in water, which can make it challenging to use in in vivo experiments.
Orientations Futures
There are several future directions for the research on 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one. One of the potential applications is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one may have potential as a chemopreventive agent for the prevention of cancer. Further research is needed to fully understand the mechanism of action of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one involves the condensation of 2-hydroxyacetophenone with benzenesulfonyl chloride in the presence of a base catalyst. This reaction results in the formation of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one, which can be purified by recrystallization.
Applications De Recherche Scientifique
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Several studies have investigated the potential of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one as a lead compound for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
496846-21-0 |
|---|---|
Nom du produit |
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one |
Formule moléculaire |
C17H12O5S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3-[2-(benzenesulfonyl)acetyl]chromen-2-one |
InChI |
InChI=1S/C17H12O5S/c18-15(11-23(20,21)13-7-2-1-3-8-13)14-10-12-6-4-5-9-16(12)22-17(14)19/h1-10H,11H2 |
Clé InChI |
SOAMCCSEKSKSMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
